2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide
Description
2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide is a complex organic compound that features a combination of pyridine rings, acetyl, cyano, and dibromo substituents
Properties
IUPAC Name |
2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl-N-(3,5-dibromopyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N4O2S/c1-8-12(9(2)23)3-10(5-19)16(21-8)25-7-14(24)22-15-13(18)4-11(17)6-20-15/h3-4,6H,7H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSBXPSQDJZCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(=O)NC2=C(C=C(C=N2)Br)Br)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with the desired substituents. This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyridine derivative.
Acetylation and Cyanation: The acetyl and cyano groups are introduced through Friedel-Crafts acylation and nucleophilic substitution reactions, respectively.
Bromination: The final step involves the bromination of the pyridine ring to introduce the dibromo substituents. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3,5-dichloropyridin-2-yl)acetamide
- 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3,5-difluoropyridin-2-yl)acetamide
- 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3,5-diiodopyridin-2-yl)acetamide
Uniqueness
The uniqueness of 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide lies in its specific combination of functional groups and substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both acetyl and cyano groups on the pyridine ring, along with the dibromo substituents, provides a unique scaffold for further chemical modifications and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
